

# What are the physical properties of 3-Bromo-4-methoxybenzonitrile?

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## Compound of Interest

Compound Name: 3-Bromo-4-methoxybenzonitrile

Cat. No.: B046890

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An In-depth Technical Guide to the Physical Properties of **3-Bromo-4-methoxybenzonitrile**

This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-Bromo-4-methoxybenzonitrile**, a compound of interest for researchers, scientists, and professionals in drug development and organic synthesis.

## Chemical Identity

- IUPAC Name: **3-Bromo-4-methoxybenzonitrile**
- Synonyms: 2-Bromo-4-cyanoanisole[1]
- CAS Number: 117572-79-9[2]
- Molecular Formula: C<sub>8</sub>H<sub>6</sub>BrNO[1][3]
- InChI Key: QHWZMDRKTYTPEE-UHFFFAOYSA-N

## Physicochemical Properties

The physical and chemical properties of **3-Bromo-4-methoxybenzonitrile** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Source
Molecular Weight	212.05 g/mol	[1]
Appearance	White to light yellow or light orange crystalline powder.[1][3]	[1][3]
Melting Point	121.0 to 125.0 °C[1], 122-124 °C (lit.)[2], 123 °C[1]	[1][2]
Boiling Point	282.8±20.0 °C (Predicted)	[4]
Density	1.56±0.1 g/cm <sup>3</sup> (Predicted)	[4]
Solubility	Soluble in methanol.[2][3][4]	[2][3][4]
Vapor Pressure	0.00328 mmHg at 25°C	[3][4]
Refractive Index	1.584	[4]
Flash Point	124.9±21.8 °C	[3][4]

## Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of **3-Bromo-4-methoxybenzonitrile**. While specific spectra for this compound are not readily available in the public domain, related analytical data confirms its structure.

Technique	Data
<sup>1</sup> H NMR	Data confirms the structure.[1][5]
<sup>13</sup> C NMR	Spectral data is available.[5]
Infrared (IR) Spectroscopy	IR spectral data is available.[5]
Mass Spectrometry (MS)	Mass spectral data is available.[5]
Purity (GC)	>98.0%[1], min. 99%[6]

## Experimental Protocols

## Synthesis of 3-Bromo-4-methoxybenzonitrile[3]

This protocol describes the synthesis of **3-Bromo-4-methoxybenzonitrile** from 3-bromo-4-hydroxybenzonitrile.

Materials:

- 3-bromo-4-hydroxybenzonitrile (5.0 g, 25.3 mmol)
- Potassium carbonate (7.0 g, 50.1 mmol)
- Iodomethane (3.9 g, 27.8 mmol)
- Acetonitrile (20 mL)
- Ethyl acetate (100 mL)
- Water (30 mL)
- Brine (20 mL)
- Anhydrous sodium sulfate
- Silica gel
- Hexane
- Ethyl acetate

Procedure:

- A mixture of 3-bromo-4-hydroxybenzonitrile, potassium carbonate, and iodomethane in acetonitrile is stirred at 25 °C for 6 hours.[2]
- The reaction progress is monitored by thin-layer chromatography (TLC).[2]
- Upon completion, the reaction mixture is subjected to a liquid-liquid separation between ethyl acetate and water.[2]

- The organic phase is collected, washed with brine, and dried over anhydrous sodium sulfate.  
[2]
- The solvent is removed under reduced pressure to yield the crude product.[2]
- The crude product is purified by flash column chromatography on silica gel using a 30% ethyl acetate in hexane solution as the eluent to afford **3-bromo-4-methoxybenzonitrile**. [2]

Yield: 4.8 g (22.6 mmol), 89%[2]

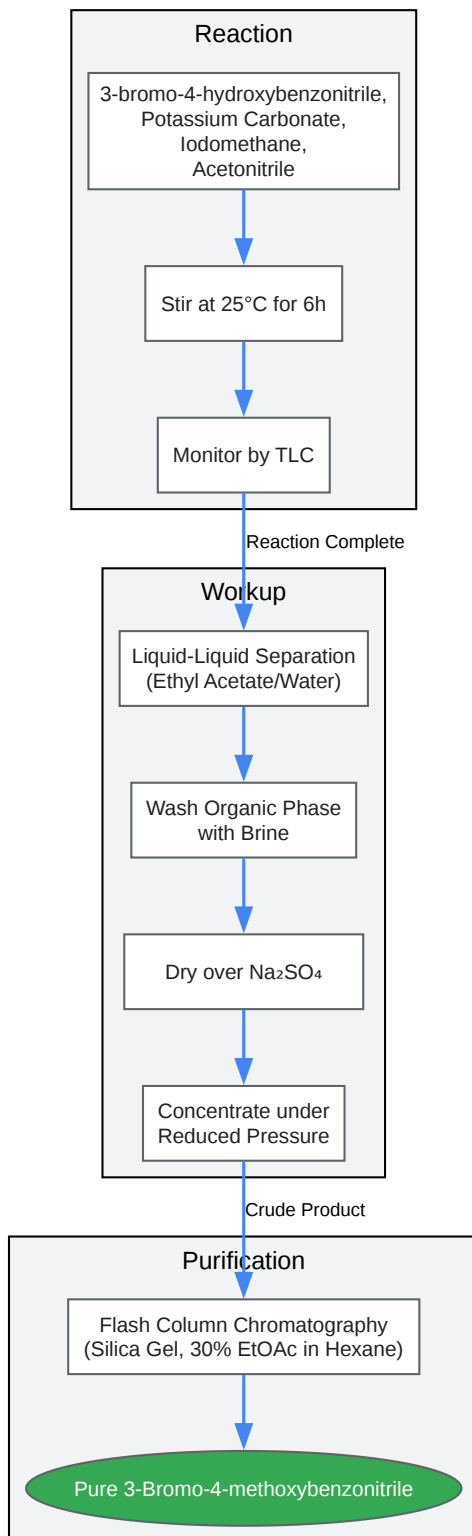
## Determination of Physical Properties

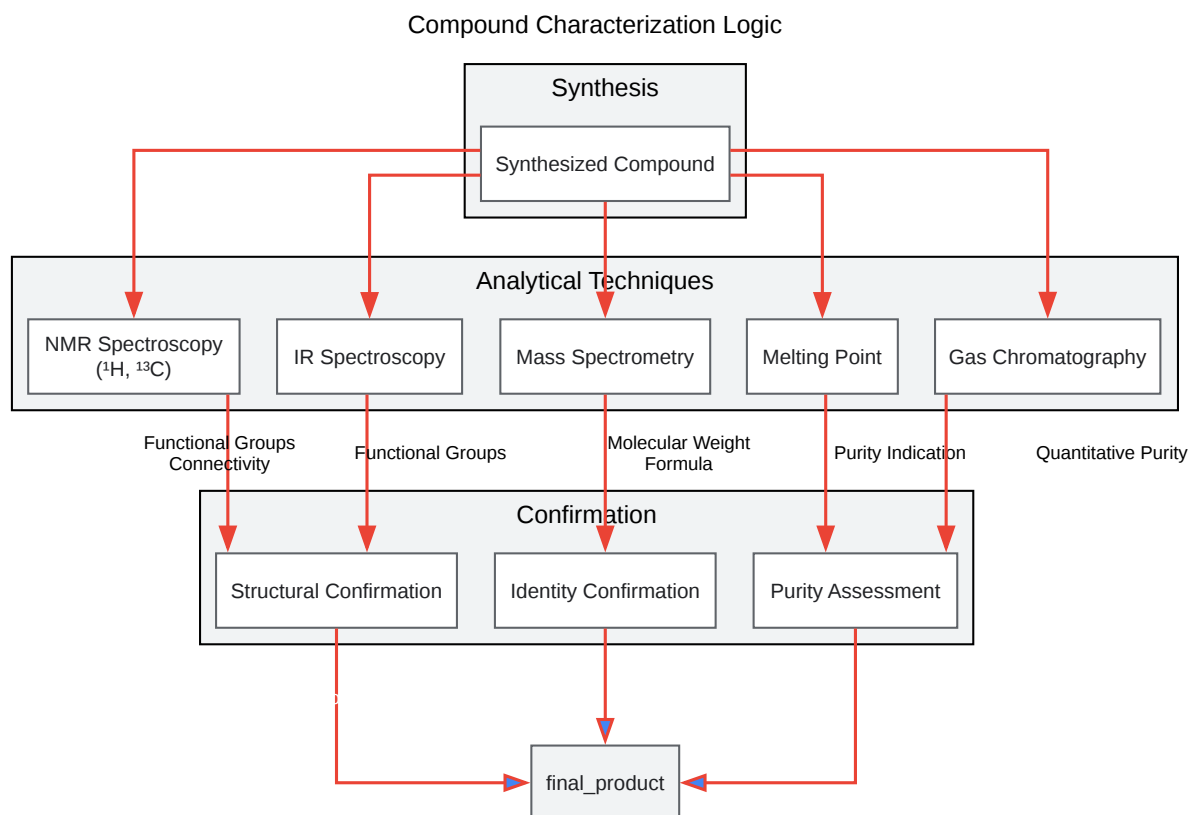
- **Melting Point:** The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
- **Purity (Gas Chromatography - GC):** The purity of the compound is determined by gas chromatography. A solution of the compound in a suitable solvent (e.g., ethyl acetate) is injected into the GC. The resulting chromatogram shows a major peak corresponding to the product and potentially minor peaks for impurities. The purity is calculated based on the relative area of the product peak.[1]
- **Spectroscopic Analysis:**
  - **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on an NMR spectrometer. A sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ), and the spectra are acquired to confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns.
  - **IR Spectroscopy:** The IR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a KBr pellet or a thin film. The spectrum shows characteristic absorption bands for the functional groups present, such as the nitrile ( $\text{C}\equiv\text{N}$ ) and ether ( $\text{C}-\text{O}$ ) groups.
  - **Mass Spectrometry:** Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The analysis provides the mass-to-charge ratio

(m/z) of the molecular ion and its fragments, which helps in confirming the molecular formula and structure.

## Visualizations

## Synthesis and Purification Workflow

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis and purification of **3-Bromo-4-methoxybenzonitrile**.



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Caption: Logical workflow for the characterization of **3-Bromo-4-methoxybenzonitrile**.

## Safety Information

**3-Bromo-4-methoxybenzonitrile** is considered harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation.[1] Appropriate personal protective equipment, such as gloves, goggles, and a dust mask, should be worn when handling this compound.[3] It is recommended to work in a well-ventilated area.[1] Avoid contact with oxidants or strong acids.[3] For more detailed safety information, refer to the Safety Data Sheet (SDS).[3]

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